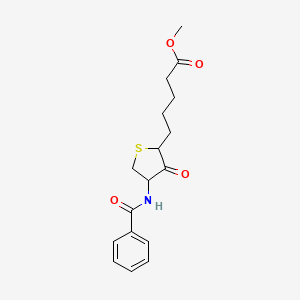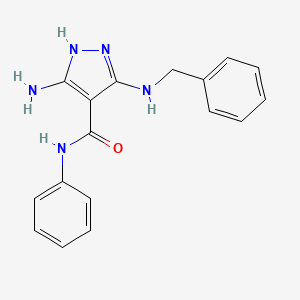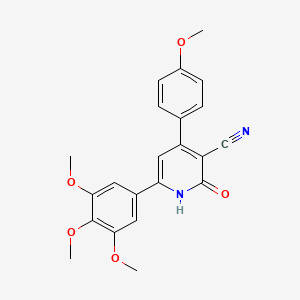![molecular formula C17H29NO5 B11473327 6-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]hexanoic acid](/img/structure/B11473327.png)
6-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,4S,7R)-7-((E)-5-Hydroxy-4-methylpent-3-en-1-yl)-1,7-dimethylbicyclo[2.2.1]heptan-2-ol , belongs to the class of diterpenoids. Its chemical formula is C15H26O2 , with a molecular weight of approximately 238.37 g/mol .
Preparation Methods
Industrial Production:: Industrial production methods are proprietary and may vary depending on the manufacturer. Typically, these involve large-scale chemical processes optimized for efficiency and yield.
Chemical Reactions Analysis
Reactivity::
Oxidation: The hydroxyl group can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group may occur.
Substitution: The compound may participate in substitution reactions.
Acid-Base Reactions: The hydroxyl group can act as an acid or base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or Jones reagent (CrO/HSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., halides, amines) can be used.
Acid-Base Reactions: Strong acids (e.g., HCl) or bases (e.g., NaOH).
Major Products:: The specific products formed depend on the reaction conditions. For example, oxidation may yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
This compound has diverse applications:
Chemistry: It serves as a synthetic intermediate for more complex molecules.
Biology: Researchers study its biological activity, potential as enzyme inhibitors, or interactions with cellular components.
Medicine: Investigations explore its pharmacological properties, including potential therapeutic effects.
Industry: It may find use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
and m-camphorene (C20H32). These compounds share structural features but differ in substituents and stereochemistry.
Properties
Molecular Formula |
C17H29NO5 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
6-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C17H29NO5/c1-13(2)9-8-11-16(3)17(4,22)18(15(21)23-16)12-7-5-6-10-14(19)20/h9,22H,5-8,10-12H2,1-4H3,(H,19,20) |
InChI Key |
JYNJXJGAWYBQLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1(C(N(C(=O)O1)CCCCCC(=O)O)(C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butyl 2-methyl-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11473264.png)
![methyl 4-(4-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11473267.png)
![1-(3-chloro-2-methylphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11473275.png)

![N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-phenylacetamide](/img/structure/B11473286.png)

![benzyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11473298.png)
![5-(2-bromophenyl)-1,3-dimethyl-6-(pyridin-3-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11473299.png)
![4-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11473307.png)
![ethyl [4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]carbamate](/img/structure/B11473308.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]acetamide](/img/structure/B11473309.png)
![6-(2,5-Difluorophenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11473312.png)
![5-(4-Bromophenyl)-3-(4-chlorophenyl)-7-ethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11473314.png)
